molecular formula C23H13Cl2FN2O2S B12753069 3-(2,4-Dichlorophenyl)-5-(3-fluorobenzylidene)-1-phenylthiobarbituric acid CAS No. 89516-58-5

3-(2,4-Dichlorophenyl)-5-(3-fluorobenzylidene)-1-phenylthiobarbituric acid

Cat. No.: B12753069
CAS No.: 89516-58-5
M. Wt: 471.3 g/mol
InChI Key: DITFCQFVHXEDSM-LDADJPATSA-N
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Description

3-(2,4-Dichlorophenyl)-5-(3-fluorobenzylidene)-1-phenylthiobarbituric acid is a complex organic compound that belongs to the class of thiobarbituric acids This compound is characterized by the presence of dichlorophenyl, fluorobenzylidene, and phenyl groups attached to a thiobarbituric acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-5-(3-fluorobenzylidene)-1-phenylthiobarbituric acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 3-fluorobenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with thiobarbituric acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-5-(3-fluorobenzylidene)-1-phenylthiobarbituric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and related reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-5-(3-fluorobenzylidene)-1-phenylthiobarbituric acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-(3-fluorobenzylidene)-1-phenylthiobarbituric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-5-(3-chlorobenzylidene)-1-phenylthiobarbituric acid
  • 3-(2,4-Dichlorophenyl)-5-(3-methylbenzylidene)-1-phenylthiobarbituric acid
  • 3-(2,4-Dichlorophenyl)-5-(3-nitrobenzylidene)-1-phenylthiobarbituric acid

Uniqueness

3-(2,4-Dichlorophenyl)-5-(3-fluorobenzylidene)-1-phenylthiobarbituric acid is unique due to the presence of the fluorobenzylidene group, which imparts distinct chemical and biological properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

89516-58-5

Molecular Formula

C23H13Cl2FN2O2S

Molecular Weight

471.3 g/mol

IUPAC Name

(5E)-1-(2,4-dichlorophenyl)-5-[(3-fluorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H13Cl2FN2O2S/c24-15-9-10-20(19(25)13-15)28-22(30)18(12-14-5-4-6-16(26)11-14)21(29)27(23(28)31)17-7-2-1-3-8-17/h1-13H/b18-12+

InChI Key

DITFCQFVHXEDSM-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)F)/C(=O)N(C2=S)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)F)C(=O)N(C2=S)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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